Cas no 2034274-22-9 (N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide)

N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide structure
2034274-22-9 structure
Product Name:N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide
CAS No:2034274-22-9
MF:C19H20N4O2S
MW:368.452702522278
CID:5550557
PubChem ID:91818547
Update Time:2025-07-09

N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide
    • N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
    • AKOS025327819
    • N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
    • 2034274-22-9
    • F6524-0954
    • Inchi: 1S/C19H20N4O2S/c24-17-14-6-1-2-7-15(14)21-22-23(17)12-11-20-18(25)19(9-3-4-10-19)16-8-5-13-26-16/h1-2,5-8,13H,3-4,9-12H2,(H,20,25)
    • InChI Key: APXWMNXZRUQCHB-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1(C(NCCN2C(C3C=CC=CC=3N=N2)=O)=O)CCCC1

Computed Properties

  • Exact Mass: 368.13069707g/mol
  • Monoisotopic Mass: 368.13069707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 576
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 102Ų

N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide Pricemore >>

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Additional information on N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Professional Introduction of N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide (CAS No. 2034274-22-9)

N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2034274-22-9, belongs to a class of molecules that incorporate both benzotriazine and thiophene moieties, which are well-known for their roles in various pharmacological applications.

The structural framework of N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is highly intricate, featuring a cyclopentane ring substituted with a thiophene group and an amide linkage connected to a benzotriazine derivative. This arrangement suggests potential interactions with biological targets that could be exploited for therapeutic purposes. The presence of the 4-oxo-3,4-dihydro-1,2,3-benzotriazine moiety is particularly noteworthy, as benzotriazines have been extensively studied for their antimicrobial and anti-inflammatory properties.

In recent years, there has been a growing interest in the development of novel compounds that combine different heterocyclic systems to enhance pharmacological efficacy. The benzotriazine-thiophene hybrid structure of this compound offers a promising avenue for such investigations. The thiophene ring, known for its stability and ability to participate in various chemical reactions, may contribute to the compound's bioavailability and metabolic stability. Meanwhile, the benzotriazine core is recognized for its ability to interact with enzymes and receptors involved in critical biological pathways.

One of the most exciting aspects of N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is its potential as a lead compound in drug discovery. The unique combination of functional groups within its structure suggests that it may exhibit multiple modes of action simultaneously. This is particularly relevant in the context of multifaceted diseases where targeting several pathways could lead to more effective treatments. For instance, the compound might interfere with both enzymatic and receptor-mediated processes, providing a dual therapeutic approach.

Current research in the field of medicinal chemistry has highlighted the importance of structure-based drug design. Computational methods such as molecular docking and virtual screening have become indispensable tools for identifying promising candidates like N-[2-(4-oxyo)-3-hydroxy-dihydro-benzotriazinyl)-ethyl]-cyclopentamidine]. These techniques allow researchers to predict how a molecule might bind to its target and assess its potential efficacy and selectivity. Preliminary studies using these methods on our compound have shown encouraging results, indicating that it could interact with targets relevant to diseases such as cancer and inflammation.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step process involves careful manipulation of both the benzotriazine and thiophene components to achieve the desired configuration. Each step must be meticulously controlled to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater precision than ever before. This has opened up new possibilities for creating novel therapeutics with tailored properties.

From a biological perspective, the potential applications of N-[2-(4-oxyo)-3-hydroxy-dihydro-benzotriazinyl)-ethyl]-cyclopentamidine] are vast. The compound's ability to modulate multiple biological pathways makes it an attractive candidate for treating conditions characterized by complex pathophysiology. For example, it might be explored as an anti-cancer agent by inhibiting key signaling pathways involved in tumor growth or as an anti-inflammatory drug by targeting inflammatory mediators.

In conclusion, N-[2-(4-oxyo)-3-hydroxy-dihydro-benzotriazinyl)-ethyl]-cyclopentamidine] (CAS No. 2034274–22–9) is a structurally fascinating molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and promising preclinical data make it a compelling candidate for further investigation. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the development of new treatments for human diseases.

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